molecular formula C13H12N4O3S B11298027 N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11298027
M. Wt: 304.33 g/mol
InChI Key: YQAPGUACYOMXBM-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that belongs to the class of benzoxazines and thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include ethyl-substituted benzoxazines and thiadiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions may vary depending on the desired product, but they often involve controlled temperature, pressure, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-[2-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]-N-(prop-2-en-1-yl)acetamide
  • 4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)butanal

Uniqueness

N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)thiadiazole-4-carboxamide

InChI

InChI=1S/C13H12N4O3S/c1-2-17-10-5-8(3-4-11(10)20-6-12(17)18)14-13(19)9-7-21-16-15-9/h3-5,7H,2,6H2,1H3,(H,14,19)

InChI Key

YQAPGUACYOMXBM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CSN=N3

Origin of Product

United States

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